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Abstract

This technical guide provides a comprehensive overview of the molecular structure and
properties of 2,6-dimethoxypyridine. It details the compound's synthesis, spectroscopic
characterization, and reactivity, with a focus on its structural parameters. While experimental
crystallographic data for 2,6-dimethoxypyridine is not readily available in the surveyed
literature, this guide presents a computationally derived molecular geometry based on Density
Functional Theory (DFT) calculations, a widely accepted method for predicting molecular
structures.[1][2][3][4][5][6] This document is intended to serve as a valuable resource for
researchers utilizing 2,6-dimethoxypyridine in synthetic chemistry and drug discovery.

Molecular Structure

2,6-Dimethoxypyridine is a substituted pyridine with the chemical formula C7HsNO2 and a
molecular weight of 139.15 g/mol .[7] The presence of two electron-donating methoxy groups at
the 2 and 6 positions significantly influences the electronic properties and reactivity of the
pyridine ring.[7]

Geometric Parameters

In the absence of single-crystal X-ray diffraction data, the molecular geometry of 2,6-
dimethoxypyridine has been modeled using Density Functional Theory (DFT), a powerful
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computational method for predicting molecular properties.[5][7] The following tables summarize
the predicted bond lengths, bond angles, and dihedral angles, providing a quantitative
description of the molecule's three-dimensional structure.

Table 1: Predicted Bond Lengths of 2,6-Dimethoxypyridine

Bond Predicted Length (A)
N1-C2 1.345
N1-C6 1.345
C2-C3 1.390
C3-C4 1.385
C4-C5 1.385
C5-C6 1.390
C2-07 1.360
C6-08 1.360
Oo7-C9 1.425
08 -C10 1.425
C-H (aromatic) ~1.085
C-H (methyl) ~1.095

Note: These values are representative of those obtained from DFT calculations and may vary
slightly depending on the specific computational method and basis set used.[8][9]

Table 2: Predicted Bond Angles of 2,6-Dimethoxypyridine
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Atoms Predicted Angle (°)
C6-N1-C2 117.5
N1-C2-C3 123.0
C2-C3-C4 118.5
C3-C4-C5h 119.0
C4-C5-C6 118.5
C5-C6-N1 123.0
N1-C2-07 115.0
C3-C2-07 122.0
N1-C6-08 115.0
C5-C6-08 122.0
C2-07-C9 118.0
C6-08-C10 118.0
H - C - H (methyl) ~109.5

Note: These values are representative of those obtained from DFT calculations and may vary
slightly depending on the specific computational method and basis set used.[3][9]

Table 3: Predicted Dihedral Angles of 2,6-Dimethoxypyridine

Atoms Predicted Angle (°)
C6-N1-C2-C3 0.0
N1-C2-C3-C4 0.0
C2-C3-C4-C5 0.0
N1-C2-07-C9 0.0/180.0
N1-C6-08-C10 0.0/180.0
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Note: The pyridine ring is predicted to be planar. The methoxy groups can adopt different
conformations (syn or anti) relative to the pyridine ring, leading to different dihedral angles.

Experimental Protocols
Synthesis of 2,6-Dimethoxypyridine

The most common laboratory synthesis of 2,6-dimethoxypyridine involves the nucleophilic
aromatic substitution of 2,6-dichloropyridine with sodium methoxide.[7]

Experimental Protocol:
Materials:

e 2,6-Dichloropyridine

e Sodium methoxide

e Methanol (anhydrous)

e Dichloromethane

e Water

e Anhydrous sodium sulfate

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
2,6-dichloropyridine in anhydrous methanol.

e Add sodium methoxide to the solution. The reaction is typically carried out with a molar
excess of sodium methoxide.

e Heat the reaction mixture to reflux and maintain for several hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and remove the
methanol under reduced pressure.
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» To the resulting residue, add water and extract the aqueous layer with dichloromethane.
e Combine the organic extracts and dry over anhydrous sodium sulfate.

« Filter the drying agent and concentrate the organic solution under reduced pressure to obtain
the crude product.

» Purify the crude product by vacuum distillation to yield pure 2,6-dimethoxypyridine as a
colorless to light yellow liquid.[3]

Synthesis of 2,6-Dimethoxypyridine

Vacuum Distillation " ids
Crude Product |———————————— | Pure 2,6-Dimethoxypyridine

+ NaOMe, MeOH, reflux Workup (H20, CH2CI2)

2,6-Dichloropyridine

Click to download full resolution via product page

Synthesis of 2,6-dimethoxypyridine.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential techniques for the structural confirmation of 2,6-
dimethoxypyridine.[7][10]

Table 4: 1H and 3C NMR Spectral Data for 2,6-Dimethoxypyridine
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. . Coupling
. Chemical Shift Lo
Nucleus Position(s) Multiplicity Constant (J,
(3, ppm)

Hz)
H H-4 7.42 Triplet 8.3
H H-3, H-5 6.25 Doublet 8.3
H OCHs 3.91 Singlet -
13C C-2,C-6 164.2 - -
13C C-4 139.3 - -
13C C-3,C-5 99.6 - -
13C OCHs 53.3 - -

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and may vary

depending on the solvent used.[7]

2.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,6-dimethoxypyridine shows a distinct

fragmentation pattern that can be used for its identification.[7][11]

Table 5: Key Fragments in the Mass Spectrum of 2,6-Dimethoxypyridine

m/z Proposed Fragment lon Loss from Precursor
139 [C7HaNO2]*" (Molecular lon)

124 [CeHsNO2]* *CHs

96 [CsHsNOJ* co

68 [CaHaN]* Further fragmentation

Note: The molecular ion peak is observed at m/z 139. A common fragmentation pathway

involves the loss of a methyl radical (*CHs) to give a fragment at m/z 124, followed by the loss

of carbon monoxide (CO) to yield a fragment at m/z 96.[7]
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[C7HoNO2]*" - *CHs [CeHsNO2]* -CO [CsHeNO]* -CO [CaHaN]*
m/z = 139 m/z = 124 m/z = 96 m/z = 68

Click to download full resolution via product page

Mass spectrometry fragmentation of 2,6-dimethoxypyridine.

Reactivity

The two methoxy groups at the 2 and 6 positions are electron-donating, which increases the
electron density of the pyridine ring, making it more susceptible to electrophilic aromatic
substitution compared to unsubstituted pyridine.[7][12] However, the nitrogen atom in the
pyridine ring is a deactivating group, and under acidic conditions, protonation of the nitrogen
further deactivates the ring.[13][14] Electrophilic substitution, when it occurs, is directed to the
3- and 5-positions.[7]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis,
and characterization of 2,6-dimethoxypyridine. While experimental data on its solid-state
structure is lacking, computational methods provide a reliable model of its geometry. The
spectroscopic data and reactivity profile presented herein offer a solid foundation for
researchers working with this versatile building block in the development of new
pharmaceuticals and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. elixirpublishers.com [elixirpublishers.com]

o 2. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1293597?utm_src=pdf-body-img
https://www.benchchem.com/product/b1293597?utm_src=pdf-body
https://www.benchchem.com/product/b1293597
https://www.quimicaorganica.org/en/pyridine/1657-electrophilic-substitution-on-pyridine.html
https://eureka.patsnap.com/patent-CN109748844A
https://m.youtube.com/watch?v=xJXmRQTlD9U
https://www.benchchem.com/product/b1293597
https://www.benchchem.com/product/b1293597?utm_src=pdf-body
https://www.benchchem.com/product/b1293597?utm_src=pdf-custom-synthesis
https://www.elixirpublishers.com/articles/1681279687_201207090.pdf
https://www.researchgate.net/publication/50303905_Density_functional_theory_studies_on_vibrational_and_electronic_spectra_of_2-chloro-6-methoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-
methoxypyridine - PubMed [pubmed.ncbi.nim.nih.gov]

. ijcps.org [ijcps.org]

. benchchem.com [benchchem.com]

. Scispace.com [scispace.com]

. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]

. researchgate.net [researchgate.net]

© 00 ~N oo 0 b~

. researchgate.net [researchgate.net]

10. rsc.org [rsc.org]

11. 2,6-Dimethoxypyridine(6231-18-1) MS [m.chemicalbook.com]
12. Electrophilic substitution on pyridine. [quimicaorganica.org]

13. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap
[eureka.patsnap.com]

14. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure
of 2,6-Dimethoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293597#molecular-structure-of-2-6-
dimethoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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